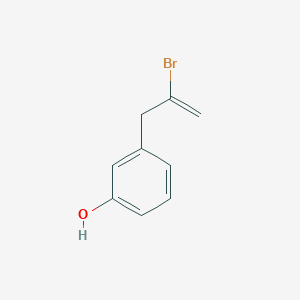
Ethyl 2-amino-6-(morpholin-4-yl)-3-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-amino-6-(morpholin-4-yl)-3-nitrobenzoate is a complex organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group, an amino group, a morpholine ring, and a nitro group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-6-(morpholin-4-yl)-3-nitrobenzoate typically involves multiple steps. One common method starts with the nitration of ethyl benzoate to introduce the nitro group. This is followed by the introduction of the amino group through a reduction reaction. The morpholine ring is then attached via a nucleophilic substitution reaction. The final product is purified using techniques such as recrystallization or chromatography to ensure high purity .
Industrial Production Methods
The use of automated systems and advanced purification techniques ensures consistent quality and high yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-amino-6-(morpholin-4-yl)-3-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzoates.
Applications De Recherche Scientifique
Ethyl 2-amino-6-(morpholin-4-yl)-3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 2-amino-6-(morpholin-4-yl)-3-nitrobenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the nitro group and the morpholine ring plays a crucial role in its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-amino-6-(piperidin-4-yl)-3-nitrobenzoate: Similar structure but with a piperidine ring instead of a morpholine ring.
Ethyl 2-amino-6-(morpholin-4-yl)-3-chlorobenzoate: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
Ethyl 2-amino-6-(morpholin-4-yl)-3-nitrobenzoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity.
Propriétés
Numéro CAS |
921222-09-5 |
|---|---|
Formule moléculaire |
C13H17N3O5 |
Poids moléculaire |
295.29 g/mol |
Nom IUPAC |
ethyl 2-amino-6-morpholin-4-yl-3-nitrobenzoate |
InChI |
InChI=1S/C13H17N3O5/c1-2-21-13(17)11-9(15-5-7-20-8-6-15)3-4-10(12(11)14)16(18)19/h3-4H,2,5-8,14H2,1H3 |
Clé InChI |
XWUMSKINSIPMQS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C=CC(=C1N)[N+](=O)[O-])N2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


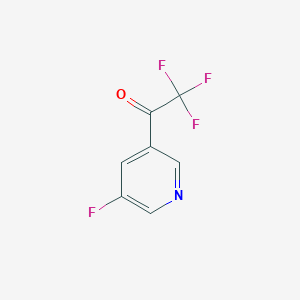


![Methyl 2-(4-methoxyphenyl)-8-methylsulfanyl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12637101.png)

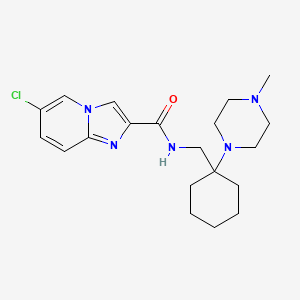
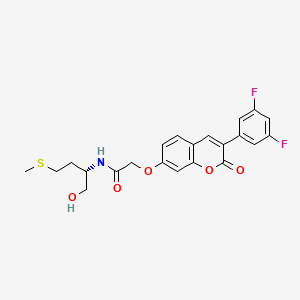
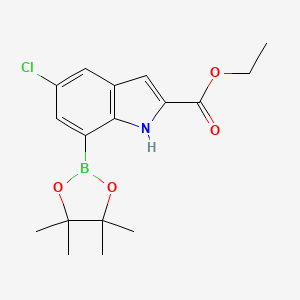

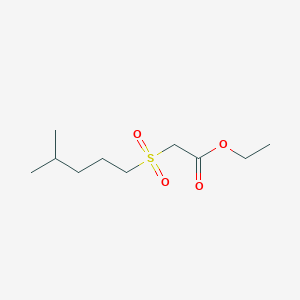

![Methanesulfonamide, N-[4-(1-aminocyclopropyl)-2-methoxyphenyl]-](/img/structure/B12637146.png)
